molecular formula C17H13ClN2O2S B11704048 (5E)-2-[(2-chlorophenyl)amino]-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one

(5E)-2-[(2-chlorophenyl)amino]-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B11704048
M. Wt: 344.8 g/mol
InChI Key: ORLUEHTYNJWNDJ-XNTDXEJSSA-N
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Description

(5E)-2-[(2-chlorophenyl)amino]-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a chlorophenyl group, a methoxybenzylidene group, and an amino group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-2-[(2-chlorophenyl)amino]-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of 2-chlorophenylamine with 3-methoxybenzaldehyde in the presence of a thiazole-forming reagent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitro group, converting it into an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, (5E)-2-[(2-chlorophenyl)amino]-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine: The compound’s potential therapeutic properties are being investigated for the treatment of various diseases, including cancer and bacterial infections. Its mechanism of action involves the inhibition of specific enzymes and receptors.

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as conductivity and fluorescence. It is also explored for its potential in organic electronics and photovoltaics.

Mechanism of Action

The mechanism of action of (5E)-2-[(2-chlorophenyl)amino]-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular functions. These interactions lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

  • (5E)-2-[(2-chlorophenyl)amino]-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one
  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide

Uniqueness: this compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications. The presence of both electron-donating and electron-withdrawing groups in its structure enhances its reactivity and potential as a pharmacophore.

Properties

Molecular Formula

C17H13ClN2O2S

Molecular Weight

344.8 g/mol

IUPAC Name

(5E)-2-(2-chlorophenyl)imino-5-[(3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H13ClN2O2S/c1-22-12-6-4-5-11(9-12)10-15-16(21)20-17(23-15)19-14-8-3-2-7-13(14)18/h2-10H,1H3,(H,19,20,21)/b15-10+

InChI Key

ORLUEHTYNJWNDJ-XNTDXEJSSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3Cl)S2

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2

Origin of Product

United States

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